molecular formula C9H8BrN3O2 B571974 Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1251033-23-4

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Katalognummer B571974
CAS-Nummer: 1251033-23-4
Molekulargewicht: 270.086
InChI-Schlüssel: GJGGLTAJGAFPBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the CAS Number: 1251033-23-4 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate and similar compounds has been reported in the literature . The synthesis involves the use of α-bromoketones and 2-aminopyridines . The reaction conditions vary depending on the desired product .


Molecular Structure Analysis

The InChI code for Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a solid at ambient temperature . It has a molecular weight of 269.1 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is utilized in the field of synthetic chemistry, particularly in catalysis processes. A notable application involves its role in the palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is significant for the pharmaceutical industry, especially in the synthesis of boronic acids and esters, which are crucial for active pharmaceutical ingredient (API) production. The regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate demonstrates the compound's potential in forming dimerization products that serve as precursors for anti-cancer and anti-tuberculosis agents. Such applications underscore the compound's versatility in contributing to the development of new therapeutic agents through innovative synthesis pathways (Sanghavi et al., 2022).

Antimicrobial and Antiviral Research

The compound also finds application in antimicrobial and antiviral research. For instance, derivatives of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. This research highlighted the compound's utility in inhibiting the replication of HBV DNA, with some derivatives showing promising efficacy. Such findings are crucial for advancing antiviral therapy, particularly in the development of novel treatments for HBV (Chen et al., 2011).

Development of Novel Heterocyclic Compounds

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate serves as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. The exploration of its derivatives has led to the creation of compounds with varied therapeutic potentials, including antioxidant, antimicrobial, and anticancer activities. Such research is instrumental in the discovery of new drugs and contributes significantly to medicinal chemistry and pharmacology (Youssef & Amin, 2012).

Safety And Hazards

The safety information available indicates that Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAJSQRCXJXDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.